
"Methyl 4-oxoadamantane-1-carboxylate"
spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 4-oxoadamantane-1-

carboxylate

Cat. No.: B2565457 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-
oxoadamantane-1-carboxylate

Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in the fields of

medicinal chemistry and materials science due to its unique physicochemical properties. Its

derivatives are integral to the development of various therapeutic agents, leveraging the

adamantane cage as a lipophilic scaffold to enhance drug-like properties. Methyl 4-
oxoadamantane-1-carboxylate is a key intermediate in the synthesis of many such

derivatives, making its structural elucidation a critical step in the drug discovery pipeline.

This technical guide, intended for researchers, scientists, and professionals in drug

development, provides a comprehensive overview of the spectroscopic techniques used to

characterize methyl 4-oxoadamantane-1-carboxylate. While a complete, publicly available

experimental dataset for this specific molecule is not readily available, this guide will present a

detailed analysis of its expected spectroscopic data based on its known structure and

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). This approach will serve as a practical framework

for the characterization of this and other closely related adamantane derivatives.
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The structure of methyl 4-oxoadamantane-1-carboxylate is characterized by a rigid

adamantane cage with two key functional groups: a ketone at the 4-position and a methyl ester

at the 1-position. The numbering of the adamantane core is crucial for the unambiguous

assignment of spectroscopic signals.

Figure 1: Structure of Methyl 4-oxoadamantane-1-carboxylate with atom numbering.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of methyl 4-
oxoadamantane-1-carboxylate in deuterated chloroform (CDCl₃) would exhibit distinct signals

for the adamantane cage protons and the methyl ester protons.

Predicted ¹H NMR Data
Protons

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-OCH₃ 3.68 s 3H

H2, H8, H9 2.50-2.65 m 6H

H3, H5, H7 2.20-2.35 m 6H

H6, H10 2.00-2.15 m 2H

Interpretation of the Predicted ¹H NMR Spectrum
-OCH₃ (Methyl Ester): A sharp singlet is expected around 3.68 ppm, integrating to three

protons. This is a characteristic signal for a methyl ester group and is deshielded by the

adjacent oxygen atom.

Adamantane Cage Protons: The adamantane cage protons will appear as a series of

complex multiplets in the region of 2.00-2.65 ppm. The protons on the carbons adjacent to

the carbonyl group (C2, C8, C9) are expected to be the most deshielded due to the electron-

withdrawing nature of the ketone. The remaining protons on the adamantane cage will

resonate at slightly higher fields. The rigid nature of the adamantane cage restricts

conformational flexibility, leading to complex splitting patterns.
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Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The expected proton-decoupled ¹³C NMR spectrum of

methyl 4-oxoadamantane-1-carboxylate in CDCl₃ would show distinct signals for each

unique carbon atom.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

C=O (Ketone) 215.0

C=O (Ester) 175.0

-OCH₃ 52.0

C1 48.0

C3, C5, C7 45.0

C2, C8, C9 38.0

C6, C10 36.0

Interpretation of the Predicted ¹³C NMR Spectrum
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Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ketone

carbonyl (C4) is predicted to resonate around 215.0 ppm, while the ester carbonyl (C11) will

appear around 175.0 ppm.[1]

Methyl Ester Carbon: The carbon of the methoxy group (-OCH₃) is expected at

approximately 52.0 ppm.

Adamantane Cage Carbons: The quaternary carbon at C1, attached to the ester group,

would appear around 48.0 ppm. The remaining carbons of the adamantane cage will

resonate in the 36.0-45.0 ppm range. The symmetry of the molecule will result in fewer

signals than the total number of carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400

MHz proton instrument.

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single

lines for each carbon. A sufficient number of scans and a suitable relaxation delay are

necessary to obtain a quantitative spectrum.

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts

are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2565457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Expected Absorption Frequency (cm⁻¹)

C=O Stretch (Ketone) ~1715

C=O Stretch (Ester) ~1735

C-O Stretch (Ester) 1250-1000

C-H Stretch (sp³) 3000-2850

Interpretation of the Expected IR Spectrum
Carbonyl Stretching: The most prominent features in the IR spectrum will be two strong

absorption bands in the carbonyl region. The ketone C=O stretch is expected around 1715

cm⁻¹, and the ester C=O stretch is expected at a slightly higher frequency, around 1735

cm⁻¹.[2]

C-O Stretching: The C-O stretching vibrations of the ester group will result in strong bands in

the 1250-1000 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the sp³ hybridized carbons of the

adamantane cage and the methyl group will appear as a series of bands in the 3000-2850

cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
Sample Preparation: A thin film of the neat compound can be prepared between two salt

plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g.,

chloroform) and placed in a solution cell. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A

background spectrum should be recorded and subtracted from the sample spectrum.

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio

(m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental

composition of a molecule.

Predicted Mass Spectrometry Data
Molecular Formula: C₁₂H₁₆O₃

Molecular Weight: 208.25 g/mol

Exact Mass: 208.1099

Predicted [M+H]⁺: 209.1172

Interpretation of the Predicted Mass Spectrum
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak

([M]⁺) would be observed at m/z 208. In electrospray ionization (ESI), the protonated

molecule ([M+H]⁺) at m/z 209 would be prominent.

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. A

common fragmentation pathway for esters is the loss of the alkoxy group, which in this case

would be the loss of a methoxy radical (•OCH₃) to form an acylium ion.

Key Fragmentation Pathway

[M]⁺
m/z = 208

[M - •OCH₃]⁺
m/z = 177

- •OCH₃

Click to download full resolution via product page

Figure 2: Proposed fragmentation of the molecular ion.

Experimental Protocol for Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled

with an appropriate ionization source (e.g., ESI or EI).

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

over a suitable m/z range.

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the

exact mass measurement to confirm the elemental composition.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the structural confirmation of methyl 4-oxoadamantane-1-carboxylate. The combination of

¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous determination of its molecular

structure. The predicted data and interpretations presented herein serve as a valuable

reference for scientists and researchers working with this important synthetic intermediate and

other related adamantane derivatives. The application of these spectroscopic techniques is

indispensable for ensuring the identity and purity of compounds in the drug discovery and

development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2565457#methyl-4-oxoadamantane-1-carboxylate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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